9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole
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Overview
Description
9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole compounds are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and bioactive molecules. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it a valuable entity in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions . This method selectively introduces the trifluoromethyl group to the indole structure, resulting in the desired compound. The reaction conditions typically involve the use of radical intermediates and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred to ensure scalability and sustainability. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and in cycloaddition reactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with enhanced stability and bioavailability.
Industry: Applied in the development of materials with improved properties, such as increased polarity and stability.
Mechanism of Action
The mechanism of action of 9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various signaling pathways and enzymatic activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylindole: Another indole derivative with a trifluoromethyl group, known for its biological activities and applications in organic synthesis.
Indole-3-carbinol: A naturally occurring indole derivative with potential anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that contains an indole moiety and is used to reduce inflammation and pain.
Uniqueness
9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole is unique due to its specific structural features, including the cyclopentyl and trifluoromethyl groups. These features enhance its stability, lipophilicity, and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
917896-18-5 |
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Molecular Formula |
C17H16F3N3 |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
9-cyclopentyl-2-methyl-7-(trifluoromethyl)pyrimido[4,5-b]indole |
InChI |
InChI=1S/C17H16F3N3/c1-10-21-9-14-13-7-6-11(17(18,19)20)8-15(13)23(16(14)22-10)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3 |
InChI Key |
ZZJMNJOARMIPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C3=C(C=C(C=C3)C(F)(F)F)N(C2=N1)C4CCCC4 |
Origin of Product |
United States |
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